ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9186785
InChI: InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23)
SMILES: CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol

ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate

CAS No.:

Cat. No.: VC9186785

Molecular Formula: C19H30N2O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate -

Specification

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
IUPAC Name ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23)
Standard InChI Key YSHICOMVAQNONQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a carbamoyl group linked to 1-adamantylamine and at the 4-position with an ethyl carboxylate moiety. The adamantane group, a rigid tricyclic hydrocarbon, confers significant lipophilicity and metabolic stability . Key structural identifiers include:

PropertyValue
IUPAC NameEthyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate
SMILESCCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
InChIKeyYSHICOMVAQNONQ-UHFFFAOYSA-N
CAS Registry Number523991-20-0

The three-dimensional conformation reveals a chair configuration for the piperidine ring and a staggered arrangement of the adamantane substituent, minimizing steric hindrance .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis protocol for ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is documented in the literature, analogous methods for related piperidine-adamantane hybrids suggest a multi-step approach:

  • Piperidine Core Functionalization: Ethyl 4-piperidinecarboxylate (CAS 1126-09-6) serves as a starting material, synthesized via esterification of isonipecotic acid using thionyl chloride in ethanol under reflux .

  • Carbamoyl Introduction: Reaction of the piperidine amine with 1-adamantyl isocyanate in the presence of a base such as triethylamine could yield the target compound .

A hypothetical reaction scheme is outlined below:

Ethyl 4-piperidinecarboxylate+1-Adamantyl isocyanateBaseEthyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate\text{Ethyl 4-piperidinecarboxylate} + \text{1-Adamantyl isocyanate} \xrightarrow{\text{Base}} \text{Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate}

Optimization Challenges

  • Steric Hindrance: The bulky adamantane group necessitates prolonged reaction times or elevated temperatures to achieve satisfactory yields .

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the compound remains limited, but computational and analog-based predictions provide insights:

PropertyPredicted Value
Boiling Point485–500°C (estimated)
Density1.15–1.20 g/cm³
LogP (Partition Coeff.)3.8 ± 0.3
Water Solubility<1 mg/mL (20°C)

The high logP value underscores its lipophilicity, aligning with adamantane’s hydrocarbon framework .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ\delta 1.24 ppm), multiplet peaks for the piperidine protons (δ\delta 1.59–3.07 ppm), and singlet resonances for adamantane (δ\delta 1.70–2.30 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=O carbamate) confirm functional groups .

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